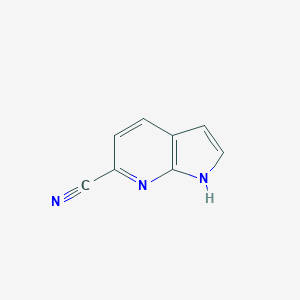

6-Cyano-7-azaindole

Overview

Description

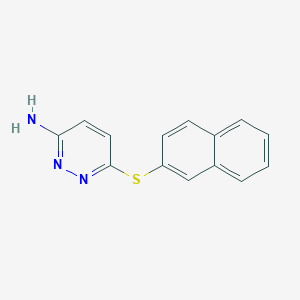

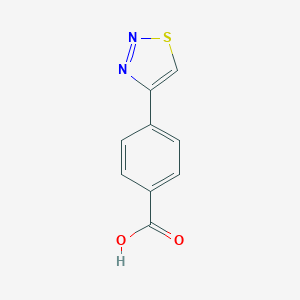

6-Cyano-7-azaindole is a compound with the molecular formula C8H5N3. It has a molecular weight of 143.15 g/mol . It is also known by other names such as 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile and 7-Azaindole-6-carbonitrile .

Synthesis Analysis

The synthesis of azaindoles, including 6-Cyano-7-azaindole, has been a subject of interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for functionalization of the 7-azaindole template .Molecular Structure Analysis

The molecular structure of 6-Cyano-7-azaindole includes a pyrrolo[2,3-b]pyridine ring with a cyano group attached at the 6th position . The InChI string representation of the molecule is InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H, (H,10,11) .Chemical Reactions Analysis

The 7-azaindole building block, which includes 6-Cyano-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The functionalization chemistry of 7-azaindoles has seen significant advances, particularly in the field of metal-catalyzed cross-coupling/C–H bond functionalized reactions .Physical And Chemical Properties Analysis

6-Cyano-7-azaindole has a molecular weight of 143.15 g/mol and a molecular formula of C8H5N3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 52.5 Ų .Scientific Research Applications

Drug Discovery

The 7-azaindole building block, which includes 6-Cyano-7-azaindole, has attracted considerable interest in the field of drug discovery . This is due to their powerful medicinal properties .

Synthetic Techniques Development

The development of synthetic, elegant techniques for the functionalization of 7-azaindoles, including 6-Cyano-7-azaindole, continues to be an active area of research . This is important for creating new compounds with potential medicinal properties.

Metal-Catalyzed Chemistry

Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . This includes 6-Cyano-7-azaindole, and these advances can lead to the creation of new compounds with various applications.

Cross-Coupling Reactions

Azaindoles, including 6-Cyano-7-azaindole, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This is particularly relevant in the field of organic synthesis.

Kinase Inhibitors

Azaindole derivatives have been used as kinase inhibitors in drug discovery programs . This is significant as kinase inhibitors are drugs that can block certain enzymes (kinases) and can be used in the treatment of cancer and inflammatory diseases.

Fragment-Based Drug Discovery (FBDD)

Azaindole derivatives, including 6-Cyano-7-azaindole, have emerged from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs . FBDD is a method for drug discovery where small chemical fragments are screened to bind to the biological target (like a protein or enzyme), which are then used as starting points to build larger molecules for drug development.

Mechanism of Action

Target of Action

The primary target of 6-Cyano-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .

Mode of Action

6-Cyano-7-azaindole interacts with its target by fitting within the ATP-binding site of the Tyrosine Protein Kinase SRC . This interaction inhibits the kinase, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the Tyrosine Protein Kinase SRC by 6-Cyano-7-azaindole affects various biochemical pathways. These include pathways involved in cell growth, division, migration, and survival . The downstream effects of these changes can lead to the inhibition of cancer cell proliferation .

Result of Action

The result of 6-Cyano-7-azaindole’s action is the inhibition of cancer cell proliferation . By inhibiting the Tyrosine Protein Kinase SRC, the compound can prevent cancer cells from growing and dividing .

Action Environment

The action, efficacy, and stability of 6-Cyano-7-azaindole can be influenced by various environmental factors These may include the presence of other molecules in the cell, the pH of the environment, and the temperature.

Future Directions

The 7-azaindole building block, including 6-Cyano-7-azaindole, continues to attract interest in the field of drug discovery due to its powerful medicinal properties . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research, and advances in this field could lead to the development of new therapeutic agents .

properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFBPZMOMITHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441311 | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-7-azaindole | |

CAS RN |

189882-33-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-cyano-7-azaindole in the synthesis of benzoylated 7-azaindoles?

A1: 6-cyano-7-azaindole serves as a crucial starting material for synthesizing 6-benzoyl-7-azaindoles. [, ] The research demonstrates a method where organomagnesium compounds react with the nitrile group in 6-cyano-7-azaindole. This reaction leads to the formation of a new carbon-carbon bond, ultimately resulting in the desired 6-benzoyl-7-azaindole product. [, ]

Q2: What are the advantages of using 6-cyano-7-azaindole in this specific synthesis compared to other methods?

A2: While the provided research papers don't directly compare this method to other potential synthetic routes, they highlight the versatility of using 6-cyano-7-azaindole. [, ] The researchers suggest that this approach allows for the introduction of a "diverse range of acyl substituents." [, ] This suggests that modifying the organomagnesium compound used in the reaction could lead to a variety of different 6-acyl-7-azaindole derivatives, making this method potentially more versatile than others with limited substituent options.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)

![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)